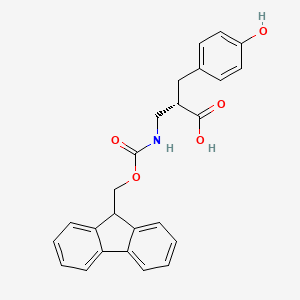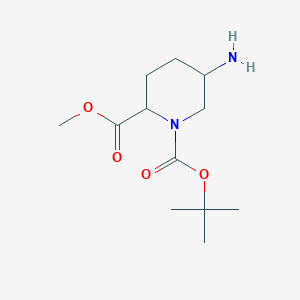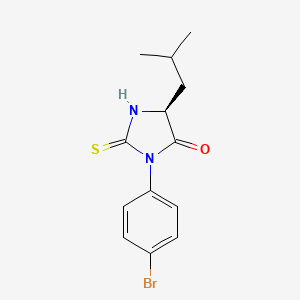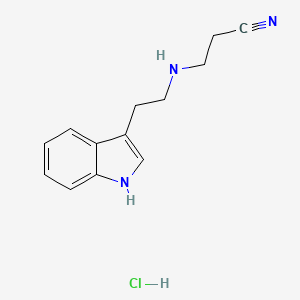
3H-1,2-Dithiole-3-thione, 5-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(p-Tolyl)-3H-1,2-dithiole-3-thione: is an organic compound that belongs to the class of dithiolethiones These compounds are characterized by a five-membered ring containing two sulfur atoms and one carbon atom double-bonded to a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(p-Tolyl)-3H-1,2-dithiole-3-thione typically involves the reaction of p-tolyl isothiocyanate with elemental sulfur in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like toluene or xylene. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of 5-(p-Tolyl)-3H-1,2-dithiole-3-thione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-(p-Tolyl)-3H-1,2-dithiole-3-thione can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of thiols or dithiols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions where the sulfur atoms are replaced by other nucleophiles. Common reagents include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, amines, dimethylformamide as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, dithiols.
Substitution: Alkylated or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-(p-Tolyl)-3H-1,2-dithiole-3-thione is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: Research has shown that dithiolethiones, including 5-(p-Tolyl)-3H-1,2-dithiole-3-thione, possess antioxidant properties. They are being investigated for their potential to protect cells from oxidative stress and for their role in the induction of phase II detoxifying enzymes.
Industry: In the industrial sector, this compound is used in the development of new materials with specific electronic and optical properties. It is also explored for its potential use in the formulation of protective coatings and as a stabilizer in polymer production.
Mecanismo De Acción
The mechanism by which 5-(p-Tolyl)-3H-1,2-dithiole-3-thione exerts its effects is primarily through its ability to modulate cellular redox status. It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of phase II detoxifying enzymes such as glutathione S-transferase and NAD(P)H:quinone oxidoreductase. These enzymes play a crucial role in neutralizing reactive oxygen species and protecting cells from oxidative damage.
Comparación Con Compuestos Similares
5-(p-Tolyl)isoxazole-3-carbonyl: Similar in structure but contains an isoxazole ring instead of a dithiolethione ring.
5,10,15,20-tetra-p-tolyl-21H,23H-porphine: Contains multiple p-tolyl groups and is used in different applications such as sensors and optoelectronics.
Uniqueness: 5-(p-Tolyl)-3H-1,2-dithiole-3-thione is unique due to its dithiolethione ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to activate the Nrf2 pathway and induce phase II detoxifying enzymes sets it apart from other similar compounds, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
6921-83-1 |
|---|---|
Fórmula molecular |
C10H8S3 |
Peso molecular |
224.4 g/mol |
Nombre IUPAC |
5-(4-methylphenyl)dithiole-3-thione |
InChI |
InChI=1S/C10H8S3/c1-7-2-4-8(5-3-7)9-6-10(11)13-12-9/h2-6H,1H3 |
Clave InChI |
VZVOTQGHDNUUFT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=S)SS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[4,6-Bis[2-(2-hydroxyethoxy)ethyl]-2,4,6-triphenoxy-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-trien-2-yl]ethoxy]ethanol](/img/structure/B12948821.png)

![(S)-6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B12948826.png)
![3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12948830.png)






![Spiro[3.4]octan-2-ylmethanol](/img/structure/B12948881.png)


![2-(tert-Butyl) 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-2,3-dicarboxylate](/img/structure/B12948900.png)
